Trametinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Unresectable or Metastatic Malignant Melanoma

Scientific Field: Oncology

Application Summary: Trametinib has been approved in the US for the treatment of unresectable or metastatic malignant melanoma with BRAF V600E or V600K mutations.

Methods of Application: Trametinib is administered orally.

Results/Outcomes: The use of Trametinib has shown significant results in inhibiting the growth of malignant melanoma cells.

Combination Therapy for Metastatic Cutaneous Melanoma

Application Summary: Trametinib is being developed for use in combination with dabrafenib in BRAF V600 mutation-positive metastatic cutaneous melanoma.

Methods of Application: Both Trametinib and Dabrafenib are administered orally.

Results/Outcomes: The combination of Trametinib and Dabrafenib has shown promising results in the treatment of metastatic cutaneous melanoma.

Immunomodulation in Cancer Treatment

Scientific Field: Immunology and Oncology

Application Summary: Trametinib has been studied for its effects on immune function and in combination with immunomodulatory antibodies targeting PD-1, PD-L1, and CTLA-4.

Methods of Application: Trametinib is administered orally, and its effects were evaluated in human CD4+ and CD8+ T cells from healthy volunteers, a panel of human tumor cell lines, and in vivo using a CT26 mouse model.

Results/Outcomes: Trametinib reduced pERK levels, resulting in partial/transient inhibition of T-cell proliferation/expression of a cytokine and immunomodulatory gene subset, which is context dependent.

Treatment of Pancreatic Cancer

Application Summary: Trametinib is in phase II development for the treatment of pancreatic cancer. It is being studied for its potential to inhibit the growth of cancer cells in the pancreas.

Treatment of Non-Small Cell Lung Cancer

Application Summary: Trametinib is also in phase II development for the treatment of non-small cell lung cancer. It is being evaluated for its ability to inhibit the growth of lung cancer cells.

Sensitizing KRAS-Mutant Lung Adenocarcinoma Tumors

Application Summary: Trametinib has been studied for its potential to sensitize KRAS-mutant lung adenocarcinoma tumors to PD-1/PD-L1 axis blockade.

Methods of Application: Trametinib is administered orally, and its effects were evaluated in a panel of human tumor cell lines.

Results/Outcomes: The study found that Trametinib could potentially enhance the effectiveness of immunotherapies targeting the PD-1/PD-L1 axis in KRAS-mutant lung adenocarcinoma.

Treatment of Relapsed or Refractory Leukaemias

Application Summary: Trametinib is in phase II development for the treatment of relapsed or refractory leukaemias. It is being studied for its potential to inhibit the growth of leukemia cells.

Combination Therapy for Colorectal Cancer

Application Summary: Trametinib is being developed for use in combination with dabrafenib for the treatment of colorectal cancer.

Treatment of Various Solid Tumours and Haematological Malignancies

Methods of Application: Trametinib is administered orally, and its effects are evaluated in combination with other drugs.

Trametinib is an orally bioavailable small molecule that functions as a selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1 and MEK2). It is primarily indicated for the treatment of advanced malignant melanoma, particularly in patients with BRAF V600 mutations. Trametinib works by inhibiting the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers due to mutations in the BRAF gene. This inhibition leads to reduced tumor cell proliferation and survival, making it a critical component of targeted cancer therapies .

Trametinib works by inhibiting Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2), which are enzymes involved in the RAS/MAPK signaling pathway []. This pathway plays a critical role in cell growth and proliferation. In some cancers, mutations can cause this pathway to be overactive, leading to uncontrolled cell division. By inhibiting MEK, Trametinib disrupts the signaling cascade and slows down cancer cell growth [].

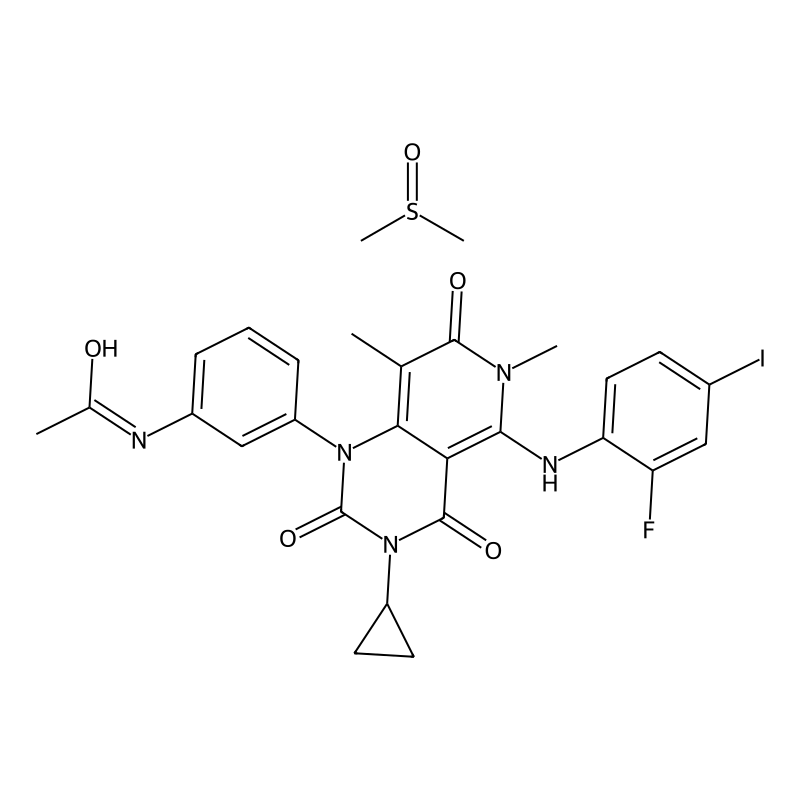

The chemical formula of trametinib is C26H23FIN5O4, with a molecular weight of approximately 615.404 g/mol. Trametinib acts as a reversible allosteric inhibitor, binding to unphosphorylated forms of MEK1 and MEK2 with high affinity, thereby blocking their catalytic activity. This action prevents the phosphorylation and activation of downstream targets within the MAPK pathway . The metabolism of trametinib primarily occurs through deacetylation mediated by carboxylesterases, leading to several metabolites that exhibit reduced activity compared to the parent compound .

Trametinib exhibits potent anti-cancer activity by selectively inhibiting MEK1 and MEK2. The IC50 values for trametinib against unphosphorylated MEK2 are approximately 0.9 nM, indicating its high potency . Clinical studies have shown that trametinib significantly improves progression-free survival in patients with metastatic melanoma harboring BRAF mutations when used alone or in combination with dabrafenib, another targeted therapy that inhibits BRAF . Common side effects include skin rash, diarrhea, fatigue, peripheral edema, and nausea .

Trametinib has been studied for its interactions with other drugs metabolized by cytochrome P450 enzymes. It is predominantly metabolized by CYP3A4 and CYP2C8 pathways, which may lead to significant drug-drug interactions when co-administered with strong inhibitors or inducers of these enzymes. Notably, trametinib itself does not significantly inhibit CYP1A2, CYP2B6, or CYP2D6 at clinically relevant concentrations but may have mild inhibitory effects on CYP2C8 . Monitoring for potential interactions is essential when trametinib is prescribed alongside other medications.

Several compounds exhibit similar mechanisms of action or target pathways associated with trametinib. Below is a comparison highlighting their uniqueness:

| Compound | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Dabrafenib | BRAF inhibitor | Melanoma (BRAF V600 mutations) | Often used in combination with trametinib |

| Vemurafenib | BRAF inhibitor | Melanoma (BRAF V600E mutations) | First FDA-approved BRAF inhibitor |

| Selumetinib | MEK inhibitor | Non-small cell lung cancer | Investigated for pediatric solid tumors |

| Cobimetinib | MEK inhibitor | Melanoma (BRAF V600E mutations) | Used in combination with vemurafenib |

Trametinib's unique profile lies in its selective inhibition of MEK1 and MEK2 without significantly affecting other kinases, which may reduce off-target effects commonly associated with broader kinase inhibitors. Its clinical efficacy is particularly pronounced in patients with specific genetic alterations (BRAF mutations), allowing for personalized treatment approaches .

The retrosynthetic analysis of trametinib reveals a complex multi-step synthetic strategy centered around the construction of the pyrido[4,3-d]pyrimidine core structure [1]. The target molecule can be strategically disconnected into three key fragments: the 2-fluoro-4-iodoaniline moiety (A-ring), the central pyrido[4,3-d]pyrimidine heterocyclic system (B-ring), and the 3-acetamidophenyl substituent (C-ring) [2] [1].

The retrosynthetic approach identifies 2-fluoro-4-iodoaniline as a critical starting material, which undergoes nucleophilic aromatic substitution to introduce the aniline functionality onto the pyrimidine ring [2] [3]. The pyrido[4,3-d]pyrimidine core can be assembled through cyclization reactions involving appropriately substituted pyrimidine precursors [4]. The cyclopropyl group at the N-3 position and the dimethyl substitution pattern at positions 6 and 8 are introduced through selective alkylation and methylation reactions [5].

Key strategic considerations in the retrosynthetic analysis include the regioselective introduction of the 2-fluoro-4-iodo substitution pattern, which is essential for the biological activity of the final compound [6]. The synthesis must also address the formation of the trioxo functionality within the pyrido[4,3-d]pyrimidine system while maintaining the correct oxidation state and stereochemistry [4].

Industrial Production Methodologies

Industrial production of trametinib employs large-scale manufacturing processes designed to meet Good Manufacturing Practice standards and regulatory requirements [7] [8]. The commercial manufacturing route has been optimized for efficiency, cost-effectiveness, and consistent product quality across multiple global production facilities [7].

The industrial synthesis utilizes a seven-stage process beginning with 2-fluoro-4-iodoaniline as the key starting material [5]. Critical process parameters include temperature control, reaction time optimization, and stringent control of impurity formation [5]. The manufacturing process incorporates Quality by Design principles to ensure consistent production of the active pharmaceutical ingredient [9].

Scale-up considerations include heat transfer efficiency, mixing optimization, and solvent recovery systems to minimize environmental impact [10]. The industrial process has been validated through extensive pilot plant studies and process characterization to ensure reproducibility at commercial scale [9] [7]. Manufacturing facilities are located in FDA-approved sites with full regulatory compliance and validated analytical control methods [7].

The commercial process produces trametinib as the dimethyl sulfoxide solvate, which has been selected as the preferred form due to its superior stability, solubility characteristics, and manufacturing properties [5] [11]. Process validation includes demonstration of consistent crystal form, particle size distribution, and impurity profile across multiple batches [11].

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis protocols for trametinib have been developed for research and development purposes, providing flexibility for analog synthesis and process development studies [12] [13]. These protocols typically employ smaller batch sizes ranging from milligram to gram quantities and utilize standard laboratory equipment [12].

The laboratory synthesis begins with the preparation of key intermediates through multi-step procedures involving nucleophilic aromatic substitution, cyclization reactions, and selective functional group modifications [12] [13]. Reaction conditions have been optimized for laboratory-scale equipment, including the use of conventional heating methods, standard glassware, and readily available reagents [13].

Purification at laboratory scale employs column chromatography, recrystallization, and preparative high-performance liquid chromatography techniques [13]. These methods provide high-purity intermediates and final products suitable for biological evaluation and analytical characterization [13]. Analytical control at laboratory scale includes proton nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography analysis [2] [13].

Laboratory protocols have been designed to minimize the formation of process-related impurities through careful selection of reaction conditions and purification methods [13]. Special attention is given to controlling the formation of the desiodo impurity, which can arise from contamination of the starting material or inappropriate reaction conditions [13].

Process Chemistry Optimization

Process chemistry optimization for trametinib synthesis has focused on several critical areas to improve yield, purity, and manufacturing efficiency [5]. The primary optimization challenge involves controlling the formation of the desiodo impurity, which can occur when 2-fluoroaniline contamination is present in the starting material or through deiodination during the synthesis [13] [5].

Key optimization studies have examined the nitro reduction step, where the use of tin(II) chloride can lead to the formation of cyclic impurities [13]. Alternative reduction methods using Raney nickel and hydrazine hydrate have been investigated to minimize impurity formation while maintaining high conversion efficiency [13]. The optimization of this step includes careful control of temperature, reaction time, and reagent stoichiometry [5].

Cyclization reactions have been optimized to improve regioselectivity and yield while minimizing side product formation [12]. Temperature control, solvent selection, and catalyst optimization have been systematically studied to identify optimal conditions for each transformation [5]. Process analytical technology has been employed to monitor reaction progress and ensure consistent endpoint determination [5].

Solvent selection studies have revealed that dimethyl sulfoxide provides optimal solubility and crystal form control for the final product [5] [11]. Alternative solvents have been evaluated, but dimethyl sulfoxide remains the preferred choice for commercial production due to its ability to form a stable, well-characterized solvate [11] [14].

Solvate Forms and Polymorphism

Trametinib demonstrates extensive solvate formation capabilities, with documented solvates formed with multiple organic solvents [4] [15] [16]. This propensity for solvate formation arises from poor crystal packing in the unsolvated form, creating solvent-accessible voids that range from 1.4 to 16.5% of the unit cell volume [4] [17].

DMSO Solvate Characterization

The dimethyl sulfoxide solvate of trametinib represents the commercially manufactured form and has been extensively characterized using multiple analytical techniques [18] [11] [19]. The crystal structure has been solved using synchrotron X-ray powder diffraction data and density functional theory optimization [19].

Trametinib dimethyl sulfoxide crystallizes in space group P-1 with unit cell parameters: a = 10.7533(4) Å, b = 12.6056(5) Å, c = 12.8147(6) Å, α = 61.2830(8)°, β = 69.9023(11)°, γ = 77.8038(10)°, V = 1,428.40(3) ų, and Z = 2 at 298 K [18] [19]. The crystal structure contains hydrogen-bonded trametinib and dimethyl sulfoxide molecules arranged in layers parallel to the (101) plane [19].

Two strong classical hydrogen bonds stabilize the structure: one linking the trametinib and dimethyl sulfoxide molecules (N11–H55···O70 with D···A distance of 2.816 Å), and an intramolecular hydrogen bond (N10–H43···O3 with D···A distance of 2.573 Å) [19]. The dimethyl sulfoxide solvate exhibits superior stability, particle size distribution, and flow properties compared to other crystalline forms [11] [14].

Acetic Acid Solvate

The acetic acid solvate of trametinib has been specifically developed as an alternative crystalline form with distinct physicochemical properties [15]. Process development for the acetic acid solvate involves controlled crystallization from acetic acid solutions under specific temperature and concentration conditions [15].

The preparation method typically involves dissolving trametinib in glacial acetic acid followed by controlled cooling and precipitation [15]. The resulting crystals exhibit characteristic X-ray powder diffraction patterns distinct from the dimethyl sulfoxide solvate and other known forms [15]. This solvate form has been investigated for potential advantages in formulation development and bioavailability enhancement [15].

Other Documented Solvates (Ethanol, Nitromethane, etc.)

Trametinib forms isostructural solvates with multiple organic solvents including ethanol, nitromethane, chlorobenzene, 1-pentanol, isopropyl alcohol, ethylene glycol, and 3-methylbutanol [20] [21] [15] [16]. Additional solvate forms have been reported with n-propanol, tetrahydrofuran, trifluoroethanol, acetone, and tert-butyl ether [20] [22].

The ethanol solvate and nitromethane solvate have been characterized using X-ray crystallography, revealing similar packing arrangements with solvent molecules occupying specific crystallographic sites [4] [17]. These solvates demonstrate the general tendency of trametinib to incorporate solvent molecules into its crystal structure due to inefficient packing of the free compound [4].

Novel solvate forms including benzyl alcohol solvate and ethyl acetate solvate have been developed, offering additional options for pharmaceutical development [16]. Each solvate exhibits distinct thermal behavior, solubility characteristics, and stability profiles that may be advantageous for specific formulation requirements [16].

Crystal Structure Analysis

Comprehensive crystal structure analysis of trametinib solvates reveals consistent structural motifs across different solvent systems [4] [19] [17]. Computational crystal structure prediction methods have been employed to rationalize the high propensity for solvent inclusion in trametinib crystals [4] [17].

All predicted polymorphs of trametinib within a relative lattice energy of 44 kJ mol⁻¹ of the global minimum display solvent-accessible voids, explaining the preferential formation of solvates over unsolvated crystal forms [4] [17]. The molecular flexibility of trametinib, combined with its complex hydrogen bonding capabilities, contributes to the formation of various solvate structures [4].

Single crystal X-ray diffraction studies have been performed on multiple solvate forms, providing detailed structural information including bond lengths, angles, and intermolecular interactions [4] [19]. These studies confirm the presence of key hydrogen bonding interactions that stabilize the solvate structures and determine their relative stability [19].

Patent Landscape for Synthetic Methods

The patent landscape for trametinib synthetic methods encompasses multiple patent families filed by Japan Tobacco Inc., GlaxoSmithKline, and other pharmaceutical companies [23] [24]. The foundational patent US7378423B2 claims the basic pyrimidine compound structure and synthetic methods, with expiration in May 2027 [23] [24].

WO2005121142A1 represents the original patent disclosure from Japan Tobacco Inc., covering the discovery and initial synthetic approaches to trametinib and related compounds [24]. This patent provides broad coverage of the pyrimidine scaffold and general synthetic methodologies [24].

Subsequent patents have focused on specific aspects of the synthesis and manufacturing process. US9181243B2 specifically claims the crystalline Form M of trametinib dimethyl sulfoxide solvate and methods for its preparation [11] [14]. WO2015081566A1 covers various crystalline forms and solvate preparation methods, providing manufacturing options for different crystal forms [20] [21].

Process-specific patents include US20220098192A1, which focuses on the preparation of trametinib acetic acid solvate with detailed synthetic procedures [15]. Formulation and manufacturing patents such as EP2913048A1 and US8580304 provide coverage for pharmaceutical compositions and tablet manufacturing processes [25] [26].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Drug Indication

MelanomaTrametinib as monotherapy or in combination with dabrafenib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation (see sections 4. 4 and 5. 1). Trametinib monotherapy has not demonstrated clinical activity in patients who have progressed on a prior BRAF inhibitor therapy (see section 5. 1). Adjuvant treatment of melanomaTrametinib in combination with dabrafenib is indicated for the adjuvant treatment of adult patients with Stage III melanoma with a BRAF V600 mutation, following complete resection. Non-small cell lung cancer (NSCLC)Trametinib in combination with dabrafenib is indicated for the treatment of adult patients with advanced non-small cell lung cancer with a BRAF V600 mutation.

Treatment of glioma

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Mekinist

FDA Approval: Yes

Trametinib is approved to be used alone or with dabrafenib to treat: Anaplastic thyroid cancer in patients whose disease is locally advanced or has metastasized (spread to other parts of the body) and who cannot receive local treatment. It is used with dabrafenib.

Melanoma. It is used: With dabrafenib in patients who have had surgery to remove cancer that has spread to the lymph nodes.

Alone or with dabrafenib in patients whose cancer cannot be removed by surgery or has metastasized.

Non-small cell lung cancer that has metastasized. It is used with dabrafenib.

Trametinib is used only in patients whose cancer has a certain mutation in the BRAF gene. Trametinib is also being studied in the treatment of other types of cancer.

Pharmacology

Trametinib is an orally bioavailable inhibitor of mitogen-activated protein kinase kinase (MEK MAPK/ERK kinase) with potential antineoplastic activity. Trametinib specifically binds to and inhibits MEK 1 and 2, resulting in an inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers. MEK 1 and 2, dual specificity threonine/tyrosine kinases often upregulated in various cancer cell types, play a key role in the activation of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE25 - Trametini

Mechanism of Action

KEGG Target based Classification of Drugs

Serine/threonine kinases

STE group

MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following oral administration of [14C]-trametinib, greater than 80% of excreted radioactivity was recovered in the feces while less than 20% of excreted radioactivity was recovered in the urine with less than 0.1% of the excreted dose as the parent molecule.

The apparent volume of distribution (Vc/F) is 214 L.

The apparent clearance is 4.9 L/h.

Metabolism Metabolites

Wikipedia

Lactocillin

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

2: Giurcaneanu C, Nitipir C, Popa LG, Forsea AM, Popescu I, Bumbacea RS. Evolution of Melanocytic Nevi under Vemurafenib, Followed by Combination Therapy with Dabrafenib and Trametinib for Metastatic Melanoma. Acta Dermatovenerol Croat. 2015 Jul;23(2):87-95. Review. PubMed PMID: 26228819.

3: Modak S, Asante-Korang A, Steinherz LJ, Grana N. Trametinib-induced Left Ventricular Dysfunction in a Child With Relapsed Neuroblastoma. J Pediatr Hematol Oncol. 2015 Aug;37(6):e381-3. doi: 10.1097/MPH.0000000000000364. PubMed PMID: 26181424.

4: Schick U, Kyula J, Barker H, Patel R, Zaidi S, Gregory C, Hafsi H, Roulstone V, Deutsch E, McLaughlin M, Harrington K. Trametinib radiosensitises RAS- and BRAF-mutated melanoma by perturbing cell cycle and inducing senescence. Radiother Oncol. 2015 Jul 8. pii: S0167-8140(15)00323-0. doi: 10.1016/j.radonc.2015.06.026. [Epub ahead of print] PubMed PMID: 26163092.

5: Chopra N, Nathan PD. Trametinib in metastatic melanoma. Expert Rev Anticancer Ther. 2015;15(7):749-60. doi: 10.1586/14737140.2015.1060127. PubMed PMID: 26107021.

6: Melanoma: Dabrafenib and trametinib improve overall survival. Nat Rev Clin Oncol. 2015 Sep;12(9):502. doi: 10.1038/nrclinonc.2015.114. Epub 2015 Jun 23. PubMed PMID: 26099986.

7: Draganova D, Kerger J, Caspers L, Willermain F. Severe bilateral panuveitis during melanoma treatment by Dabrafenib and Trametinib. J Ophthalmic Inflamm Infect. 2015 Jun 9;5:17. doi: 10.1186/s12348-015-0049-9. eCollection 2015. PubMed PMID: 26078801; PubMed Central PMCID: PMC4460117.

8: Menzies AM, Yeh I, Botton T, Bastian BC, Scolyer RA, Long GV. Clinical activity of the MEK inhibitor trametinib in metastatic melanoma containing BRAF kinase fusion. Pigment Cell Melanoma Res. 2015 Sep;28(5):607-10. doi: 10.1111/pcmr.12388. Epub 2015 Jul 3. PubMed PMID: 26072686; PubMed Central PMCID: PMC4539279.

9: Long GV, Stroyakovskiy D, Gogas H, Levchenko E, de Braud F, Larkin J, Garbe C, Jouary T, Hauschild A, Grob JJ, Chiarion-Sileni V, Lebbe C, Mandalà M, Millward M, Arance A, Bondarenko I, Haanen JB, Hansson J, Utikal J, Ferraresi V, Kovalenko N, Mohr P, Probachai V, Schadendorf D, Nathan P, Robert C, Ribas A, DeMarini DJ, Irani JG, Swann S, Legos JJ, Jin F, Mookerjee B, Flaherty K. Dabrafenib and trametinib versus dabrafenib and placebo for Val600 BRAF-mutant melanoma: a multicentre, double-blind, phase 3 randomised controlled trial. Lancet. 2015 Aug 1;386(9992):444-51. doi: 10.1016/S0140-6736(15)60898-4. Epub 2015 May 31. PubMed PMID: 26037941.

10: Minor DR, Puzanov I, Callahan MK, Hug BA, Hoos A. Severe gastrointestinal toxicity with administration of trametinib in combination with dabrafenib and ipilimumab. Pigment Cell Melanoma Res. 2015 Sep;28(5):611-2. doi: 10.1111/pcmr.12383. Epub 2015 Jun 23. PubMed PMID: 25996827.

11: Escandell I, Cabezas M, Martín JM, Terradez L, Pinazo MI. Effective treatment with Dabrafenib and Trametinib for a BRAF-mutated metastatic dedifferentiated malignant spindle cell neoplasm. J Eur Acad Dermatol Venereol. 2015 Apr 27. doi: 10.1111/jdv.13155. [Epub ahead of print] PubMed PMID: 25917403.

12: Qiu JG, Zhang YJ, Li Y, Zhao JM, Zhang WJ, Jiang QW, Mei XL, Xue YQ, Qin WM, Yang Y, Zheng DW, Chen Y, Wei MN, Shi Z. Trametinib modulates cancer multidrug resistance by targeting ABCB1 transporter. Oncotarget. 2015 Jun 20;6(17):15494-509. PubMed PMID: 25915534.

13: Fujishita T, Kajino-Sakamoto R, Kojima Y, Taketo MM, Aoki M. Antitumor activity of the MEK inhibitor trametinib on intestinal polyp formation in Apc(Δ716) mice involves stromal COX-2. Cancer Sci. 2015 Jun;106(6):692-9. doi: 10.1111/cas.12670. Epub 2015 May 1. PubMed PMID: 25855137.

14: Rissmann R, Hessel MH, Cohen AF. Vemurafenib/dabrafenib and trametinib. Br J Clin Pharmacol. 2015 Apr 6. doi: 10.1111/bcp.12651. [Epub ahead of print] PubMed PMID: 25847075.

15: Thota R, Johnson DB, Sosman JA. Trametinib in the treatment of melanoma. Expert Opin Biol Ther. 2015 May;15(5):735-47. doi: 10.1517/14712598.2015.1026323. Epub 2015 Mar 26. PubMed PMID: 25812921.

16: Schadendorf D, Amonkar MM, Stroyakovskiy D, Levchenko E, Gogas H, de Braud F, Grob JJ, Bondarenko I, Garbe C, Lebbe C, Larkin J, Chiarion-Sileni V, Millward M, Arance A, Mandalà M, Flaherty KT, Nathan P, Ribas A, Robert C, Casey M, DeMarini DJ, Irani JG, Aktan G, Long GV. Health-related quality of life impact in a randomised phase III study of the combination of dabrafenib and trametinib versus dabrafenib monotherapy in patients with BRAF V600 metastatic melanoma. Eur J Cancer. 2015 May;51(7):833-40. doi: 10.1016/j.ejca.2015.03.004. Epub 2015 Mar 17. PubMed PMID: 25794603.

17: Blumenschein GR Jr, Smit EF, Planchard D, Kim DW, Cadranel J, De Pas T, Dunphy F, Udud K, Ahn MJ, Hanna NH, Kim JH, Mazieres J, Kim SW, Baas P, Rappold E, Redhu S, Puski A, Wu FS, Jänne PA. A randomized phase II study of the MEK1/MEK2 inhibitor trametinib (GSK1120212) compared with docetaxel in KRAS-mutant advanced non-small-cell lung cancer (NSCLC)†. Ann Oncol. 2015 May;26(5):894-901. doi: 10.1093/annonc/mdv072. Epub 2015 Feb 26. PubMed PMID: 25722381.

18: Joshi M, Rice SJ, Liu X, Miller B, Belani CP. Trametinib with or without vemurafenib in BRAF mutated non-small cell lung cancer. PLoS One. 2015 Feb 23;10(2):e0118210. doi: 10.1371/journal.pone.0118210. eCollection 2015. PubMed PMID: 25706985; PubMed Central PMCID: PMC4338247.

19: Du SL, Yuan X, Zhan S, Tang LJ, Tong CY. Trametinib, a novel MEK kinase inhibitor, suppresses lipopolysaccharide-induced tumor necrosis factor (TNF)-α production and endotoxin shock. Biochem Biophys Res Commun. 2015 Mar 13;458(3):667-73. doi: 10.1016/j.bbrc.2015.01.160. Epub 2015 Feb 13. PubMed PMID: 25684183.

20: Mas C, Boda B, CaulFuty M, Huang S, Wiszniewski L, Constant S. Antitumour efficacy of the selumetinib and trametinib MEK inhibitors in a combined human airway-tumour-stroma lung cancer model. J Biotechnol. 2015 Jul 10;205:111-9. doi: 10.1016/j.jbiotec.2015.01.012. Epub 2015 Jan 20. PubMed PMID: 25615947.

(Last Updated: 4/21/2016)